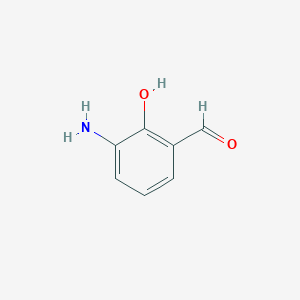![molecular formula C15H18Br2OS2 B13143916 1-(4,6-Dibromothieno[3,4-b]thiophen-2-yl)-3-ethylheptan-1-one](/img/structure/B13143916.png)
1-(4,6-Dibromothieno[3,4-b]thiophen-2-yl)-3-ethylheptan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4,6-Dibromothieno[3,4-b]thiophen-2-yl)-3-ethylheptan-1-one is a complex organic compound that features a thienothiophene core. Thienothiophenes are known for their stable and electron-rich structures, making them valuable in various scientific and industrial applications . This compound, in particular, is characterized by the presence of bromine atoms and an ethylheptanone side chain, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the formylation of 3-bromo-thiophene, followed by esterification and reduction to form the desired carbaldehyde . This intermediate can then undergo further reactions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and coupling reactions under controlled conditions. The use of efficient catalysts and optimized reaction parameters ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-(4,6-Dibromothieno[3,4-b]thiophen-2-yl)-3-ethylheptan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the bromine atoms or other substituents.
Substitution: The bromine atoms can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide . Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce various functional groups .
Scientific Research Applications
1-(4,6-Dibromothieno[3,4-b]thiophen-2-yl)-3-ethylheptan-1-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(4,6-Dibromothieno[3,4-b]thiophen-2-yl)-3-ethylheptan-1-one involves its interaction with molecular targets and pathways. The compound’s electron-rich thienothiophene core allows it to participate in various electronic and photophysical processes. In biological systems, it may interact with specific enzymes or receptors, leading to its observed biological activities .
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-b]thiophene: Another thienothiophene derivative with similar electronic properties.
Thieno[2,3-b]thiophene: Known for its optoelectronic applications.
Thieno[3,4-c]thiophene: Less commonly studied but has unique structural features.
Properties
Molecular Formula |
C15H18Br2OS2 |
|---|---|
Molecular Weight |
438.2 g/mol |
IUPAC Name |
1-(4,6-dibromothieno[2,3-c]thiophen-2-yl)-3-ethylheptan-1-one |
InChI |
InChI=1S/C15H18Br2OS2/c1-3-5-6-9(4-2)7-11(18)12-8-10-13(19-12)15(17)20-14(10)16/h8-9H,3-7H2,1-2H3 |
InChI Key |
QZYRUTKULCUYRF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)CC(=O)C1=CC2=C(SC(=C2S1)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


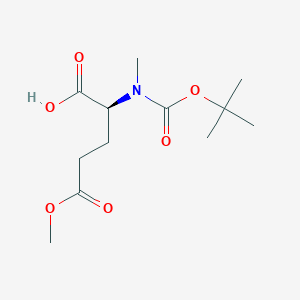

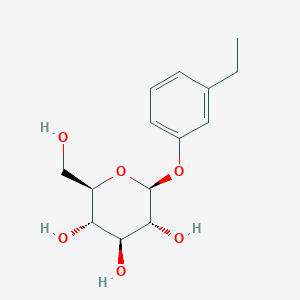
![Thieno[3,2-b]thiophen-3-ylmethanol](/img/structure/B13143858.png)
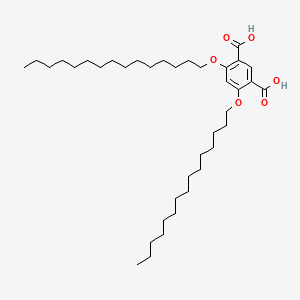
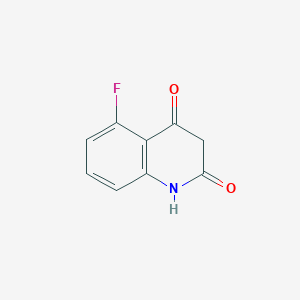
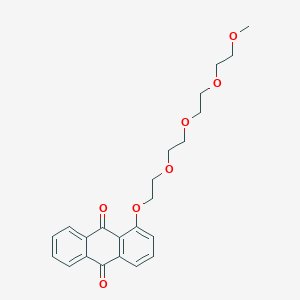
![[(Z)-1-(dimethylamino)hex-1-en-2-yl]-propan-2-ylazanide;manganese(2+)](/img/structure/B13143882.png)
![6,9,15,17,22-pentazapentacyclo[12.8.0.02,7.08,13.016,21]docosa-1(22),2(7),3,5,8(13),9,11,14,16(21),17,19-undecaene](/img/structure/B13143883.png)
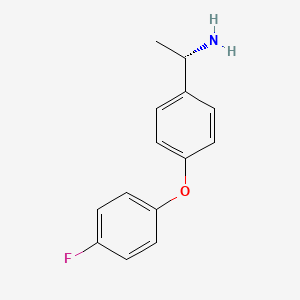
![[2,2'-Bithiazole]-4,4'-dicarboxylicacid](/img/structure/B13143902.png)
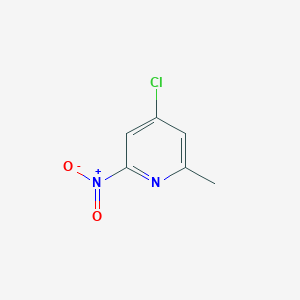
![Diphenyl(spiro[fluorene-9,7'-fluoreno[4,3-b]benzofuran]-3'-yl)phosphine](/img/structure/B13143914.png)
